3-Hydroxy-3-(quinolin-4-yl)propanenitrile
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Overview
Description
3-Hydroxy-3-(quinolin-4-yl)propanenitrile is an organic compound that features a quinoline ring attached to a propanenitrile group with a hydroxyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(quinolin-4-yl)propanenitrile typically involves the reaction of quinoline derivatives with appropriate nitrile and hydroxyl-containing reagents. One common method involves the reaction of 4-chloroquinoline with a cyanohydrin derivative under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(quinolin-4-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(quinolin-4-yl)propanenitrile.
Reduction: Formation of 3-hydroxy-3-(quinolin-4-yl)propanamine.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
3-Hydroxy-3-(quinolin-4-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(quinolin-4-yl)propanenitrile involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-(quinolin-2-yl)propanenitrile
- 3-Hydroxy-3-(quinolin-6-yl)propanenitrile
- 3-Hydroxy-3-(quinolin-8-yl)propanenitrile
Uniqueness
3-Hydroxy-3-(quinolin-4-yl)propanenitrile is unique due to the specific position of the quinoline ring attachment, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group also adds to its versatility in undergoing various chemical transformations.
Properties
Molecular Formula |
C12H10N2O |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-hydroxy-3-quinolin-4-ylpropanenitrile |
InChI |
InChI=1S/C12H10N2O/c13-7-5-12(15)10-6-8-14-11-4-2-1-3-9(10)11/h1-4,6,8,12,15H,5H2 |
InChI Key |
RLKOKRJGVCDCTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(CC#N)O |
Origin of Product |
United States |
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